4-tert-Butyltoluene

Zeolite Catalysis Alkylation Para-Selectivity

4-tert-Butyltoluene is the critical para-substituted alkylbenzene intermediate for high-yield synthesis of 4-tert-butylbenzaldehyde and 4-tert-butylbenzoic acid. Using the meta-isomer (3-tert-butyltoluene) leads to altered reaction pathways and inferior yields. For maximum throughput, employ Co-Mn-HMS catalyst (43.7% conversion). For 100% aldehyde selectivity (pharma-grade), use Ti-MCM-41. Complete oxidation to 4-tert-butylbenzoic acid achieves 87% yield. Procure with confidence — isomer purity directly dictates downstream product value.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 98-51-1
Cat. No. B018130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyltoluene
CAS98-51-1
Synonyms1-TERT-BUTYL-4-METHYL BENZENE; 1-METHYL-4-TERT-BUTYLBENZENE; 4-TERT-BUTYLTOLUENE; p-Methyl-tert-butylbenzene; P-TERT-BUTYLTOLUENE; P-T-BUTYLTOLUENE; tbt; TERT-BUTYL TOLUENE
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C11H16/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3
InChIKeyQCWXDVFBZVHKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 63 °F (NTP, 1992)
SLIGHTLY SOL IN ALC;  VERY SOL IN ETHER;  SOL IN ACETONE, BENZENE;  VERY SOL IN CHLOROFORM
Water solubility of 5.5 ppm at 25 °C
Solubility in water, g/100ml at 20Â °C: 0.06 (very poor)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyltoluene (98-51-1) Technical Procurement: A Definitive Overview of Properties and Applications


4-tert-Butyltoluene (CAS: 98-51-1), a para-substituted alkylbenzene with the molecular formula C11H16 [1], is a clear, colorless to pale yellow liquid with a distinct aromatic odor . It has a melting point of -54 °C, a boiling point of 191-193 °C, a density of 0.858-0.861 g/mL at 25 °C, and a vapor pressure of 1.3 hPa at 30 °C . It is commercially available at 98% purity [2]. As a vital industrial intermediate, it serves as the primary feedstock for synthesizing 4-tert-butylbenzaldehyde, a key precursor to the high-volume fragrance compound Lilial [3], and 4-tert-butylbenzoic acid . This guide provides a quantitative, comparator-based analysis to support evidence-based procurement decisions.

Procurement Alert: Why Generic Substitution of 4-tert-Butyltoluene (98-51-1) Leads to Process Failure and Product Loss


Procurement of alkylbenzenes is not a simple commodity transaction. The performance of 4-tert-Butyltoluene as an intermediate is defined by specific, quantifiable parameters that are not shared by its isomers or structural analogs. Attempting to substitute with a generic 'alkyltoluene' or an alternative isomer can lead to catastrophic outcomes in downstream processes. For instance, the kinetically favored 4-tert-Butyltoluene is essential for achieving high para-selectivity during synthesis [1]. Using the thermodynamically more stable 3-tert-Butyltoluene (meta-isomer) would fundamentally alter reaction pathways and product distributions [2]. Furthermore, the oxidation of 4-tert-Butyltoluene to its corresponding aldehyde is a critical industrial step, and the conversion and selectivity rates are highly dependent on both the substrate and the catalyst system [3]. A minor change in the alkyl substitution pattern on the aromatic ring can drastically alter the substrate's reactivity profile, leading to significantly lower yields or the formation of unwanted byproducts. The quantitative evidence below demonstrates precisely why 4-tert-Butyltoluene cannot be generically substituted without incurring substantial financial and technical risk.

4-tert-Butyltoluene (98-51-1) Quantitative Performance Data: Head-to-Head Comparisons and Key Differentiators


Synthesis Selectivity: 4-tert-Butyltoluene vs. 3-tert-Butyltoluene Isomer Formation in Zeolite-Catalyzed Alkylation

In the synthesis of tert-butyltoluenes via zeolite-catalyzed alkylation, the reaction outcome is dictated by kinetic and thermodynamic control. The kinetically favored 4-tert-Butyltoluene (para-isomer) is the desired product for industrial applications [1]. However, under certain conditions, isomerization to the thermodynamically more stable 3-tert-Butyltoluene (meta-isomer) occurs [2]. A key differentiator is the ability of specific catalysts and reaction parameters to maximize the selectivity for the kinetically favored 4-isomer. A QM/MM computational study demonstrated that H-β zeolite is more para-selective than H-MOR for 4-tert-Butyltoluene formation [1]. This is supported by experimental data showing that para-selectivity for 4-tert-Butyltoluene decreases at higher temperatures, with a maximum selectivity observed in the 413-433 K temperature range [3]. This evidence is critical for procurement as it directly impacts the yield and purity of the desired 4-tert-Butyltoluene product.

Zeolite Catalysis Alkylation Para-Selectivity

Catalytic Oxidation Performance: 4-tert-Butyltoluene Conversion and Aldehyde Selectivity Across Different Catalyst Systems

The selective oxidation of 4-tert-Butyltoluene to 4-tert-butylbenzaldehyde is a cornerstone industrial process. The choice of catalyst system directly dictates both substrate conversion and product selectivity. A direct comparison of published catalyst performance reveals significant differences. For instance, a bimetallic Co-Mn-HMS catalyst achieves a 4-tert-Butyltoluene conversion of 43.7% and a 4-tert-butylbenzaldehyde yield of 27.4% [1]. In contrast, a Ti-MCM-41 catalyst yields a lower conversion of 23.6% but with complete selectivity (100%) towards the desired aldehyde [2]. A CoAPO-5 catalyst shows an intermediate performance, with a 15.5% conversion and 73.4% selectivity [3]. These variations demonstrate that the performance of 4-tert-Butyltoluene as a substrate is not universal; it is highly dependent on the catalytic environment.

Heterogeneous Catalysis Selective Oxidation 4-tert-Butylbenzaldehyde

Homogeneous Catalysis Selectivity: Cobalt(II) vs. Cerium(III) Acetate Systems for Minimizing Bromination Byproducts

In homogeneous catalytic systems using Br−/H2O2/Acetic Acid, the choice of metal catalyst has a profound impact on the selectivity of 4-tert-Butyltoluene oxidation to 4-tert-butylbenzaldehyde. A study by van de Water et al. [1] demonstrated that cobalt(II) catalysts, such as Co(OAc)2, achieve aldehyde selectivities of 75-80%. This is attributed to the rapid oxidation of a radical intermediate by the cobalt catalyst, which prevents side reactions [1]. In stark contrast, a cerium(III) acetate catalyst exhibits an aldehyde selectivity of only ~50% due to a competing bromination pathway that forms unwanted byproducts like 4-tert-butylbenzyl bromide and its derivatives [1]. This direct comparison highlights the critical role of the catalyst metal center in dictating product distribution.

Homogeneous Catalysis Aldehyde Synthesis Selectivity Mechanism

Definitive Application Scenarios for 4-tert-Butyltoluene (98-51-1) Based on Quantitative Performance Evidence


High-Yield Synthesis of 4-tert-Butylbenzaldehyde Using Heterogeneous Co-Mn-HMS Catalysis

For industrial processes prioritizing maximum substrate throughput and conversion of 4-tert-Butyltoluene, the Co-Mn-HMS heterogeneous catalyst system is recommended. Evidence shows this system achieves the highest reported conversion of 43.7% and a respectable yield of 27.4% for the desired aldehyde under mild conditions using O2 as an oxidant [1]. This scenario is suitable for large-scale production where high volume is critical and subsequent separation steps can be optimized. The catalyst's demonstrated reusability over four consecutive cycles further supports its economic viability for continuous processes [1].

Ultra-High Purity 4-tert-Butylbenzaldehyde Production via Ti-MCM-41 Catalysis

When product purity is the paramount concern, such as for use in high-value fragrances or pharmaceuticals, the Ti-MCM-41 catalyst is the optimal choice for 4-tert-Butyltoluene oxidation. Despite a lower conversion of 23.6%, this system delivers complete (100%) selectivity towards 4-tert-butylbenzaldehyde, eliminating the formation of byproducts like 4-methylacetophenone [2]. This application scenario minimizes downstream purification costs and ensures the highest quality of the aldehyde intermediate, directly impacting the final product's market value and regulatory compliance.

Synthesis of 4-tert-Butylbenzoic Acid as a Fixative and Intermediate

4-tert-Butyltoluene is also a key precursor for 4-tert-butylbenzoic acid, a compound used as a fragrance fixative and in other industrial applications . Oxidation processes can be tuned to favor the carboxylic acid over the aldehyde. Research has demonstrated that complete conversion of 4-tert-Butyltoluene to 4-tert-butylbenzoic acid is achievable with a yield of 87% [3]. This route is critical for producing this specific benzoic acid derivative, which has distinct applications from the aldehyde.

Technical Documentation Hub

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